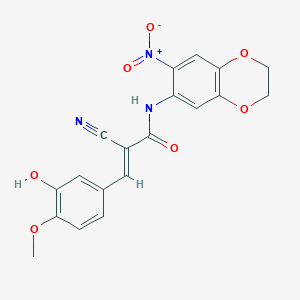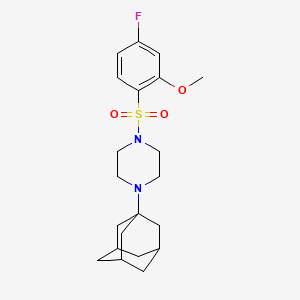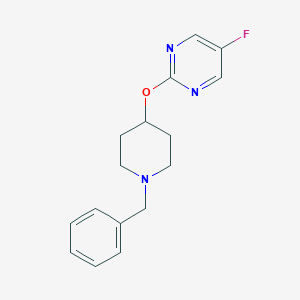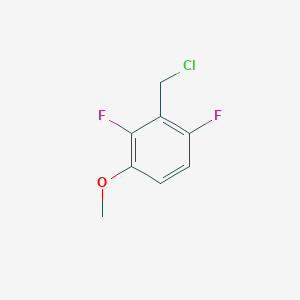
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene
Vue d'ensemble
Description
Chloromethyl chloroformate and Epichlorohydrin are examples of chloromethyl compounds. They are used in various applications including the synthesis of other substances .
Synthesis Analysis
2-Chloromethyl-4 (3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .Molecular Structure Analysis
The solid-state molecular structure of similar compounds has been isolated and characterized using experimental (X-ray diffraction) and theoretical (DFT method) methodologies .Chemical Reactions Analysis
Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .Physical And Chemical Properties Analysis
Chloromethyl chloroformate is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Selectfluor F-TEDA-BF4 has been identified as a versatile mediator or catalyst in organic chemistry, facilitating various functionalizations of organic compounds, including selective iodination, bromination, chlorination, nitration, and thiocyanation. It also promotes allylstannation of aldehydes and imines, cleavage of protective groups, and catalyzes regioselective ring openings and cycloaddition reactions (Stavber & Zupan, 2005).
Electrochemical Reduction
- The electrochemical reduction of related methoxybenzene compounds has been extensively studied, with findings showing that such reductions can lead to various dechlorinated products, revealing potential pathways for environmental decontamination of chlorinated organic pollutants (McGuire & Peters, 2016).
Environmental Chemistry
- Chlorinated breakdown products have been observed during the degradation of sunscreen agents, indicating that compounds related to 2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene could undergo similar transformations in the presence of sodium hypochlorite, highlighting concerns and pathways for environmental degradation of such chemicals (Gackowska et al., 2015).
Mécanisme D'action
While specific information on the mechanism of action of “2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene” is not available, similar compounds like Sevelamer prevent hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-1,3-difluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMSIURJCCAQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3-difluoro-4-methoxybenzene | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2816646.png)
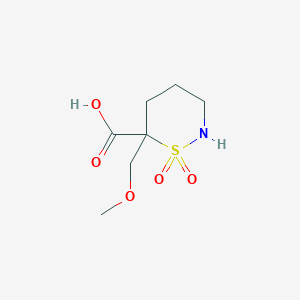
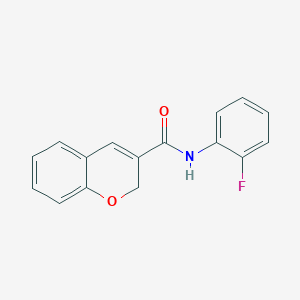
![3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2816649.png)
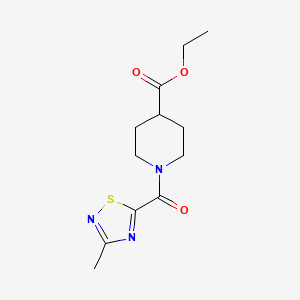


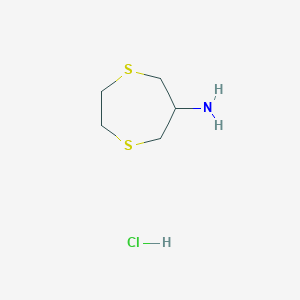
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-3-nitrobenzenesulfonamide](/img/structure/B2816659.png)
![N-(3-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2816661.png)
![1H-Indole-3-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-](/img/structure/B2816664.png)
